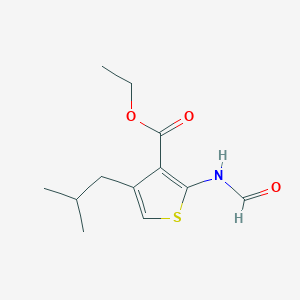![molecular formula C20H18FN5O2 B5684530 1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone is a chemical compound that has gained attention from the scientific community due to its potential use in medical research. This compound is also known as FBP, and it is a piperazinone derivative that has been synthesized for its possible application in the treatment of various diseases. The synthesis method of FBP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
The mechanism of action of FBP is not fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in the regulation of cellular processes. FBP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. FBP has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways.
Biochemical and Physiological Effects:
FBP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. FBP has also been shown to regulate glucose levels in the blood and improve insulin sensitivity in diabetic mice. Additionally, FBP has been shown to have neuroprotective effects and improve cognitive function in mice.
実験室実験の利点と制限
One advantage of using FBP in lab experiments is that it has been shown to have low toxicity and does not have any significant side effects. Additionally, FBP is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that FBP is not very water-soluble, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of FBP. One direction is to further investigate its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FBP and its effects on cellular processes. Another future direction is to develop more water-soluble derivatives of FBP that can be administered more easily in lab experiments.
合成法
The synthesis of FBP involves a multistep process that begins with the reaction of 3-fluorobenzylamine with 4-(2,4-dioxopiperazin-1-yl)benzoic acid. This reaction results in the formation of 1-(3-fluorobenzyl)-4-(4-(2,4-dioxopiperazin-1-yl)benzamido)-2-phenylbutan-1-one. The next step involves the reaction of this intermediate with triazole, which results in the formation of FBP. The overall yield of FBP synthesis is approximately 30%.
科学的研究の応用
FBP has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Studies have shown that FBP has anti-cancer properties and can inhibit the growth of cancer cells. FBP has also been studied for its potential use in the treatment of diabetes as it can regulate glucose levels in the blood. Additionally, FBP has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[3-(1,2,4-triazol-4-yl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c21-17-5-1-3-15(9-17)11-24-7-8-25(12-19(24)27)20(28)16-4-2-6-18(10-16)26-13-22-23-14-26/h1-6,9-10,13-14H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUHSVFXVPEMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)

![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![(3-methoxyphenyl){methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5684513.png)
![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5684537.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)
